2,4-Pentadienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

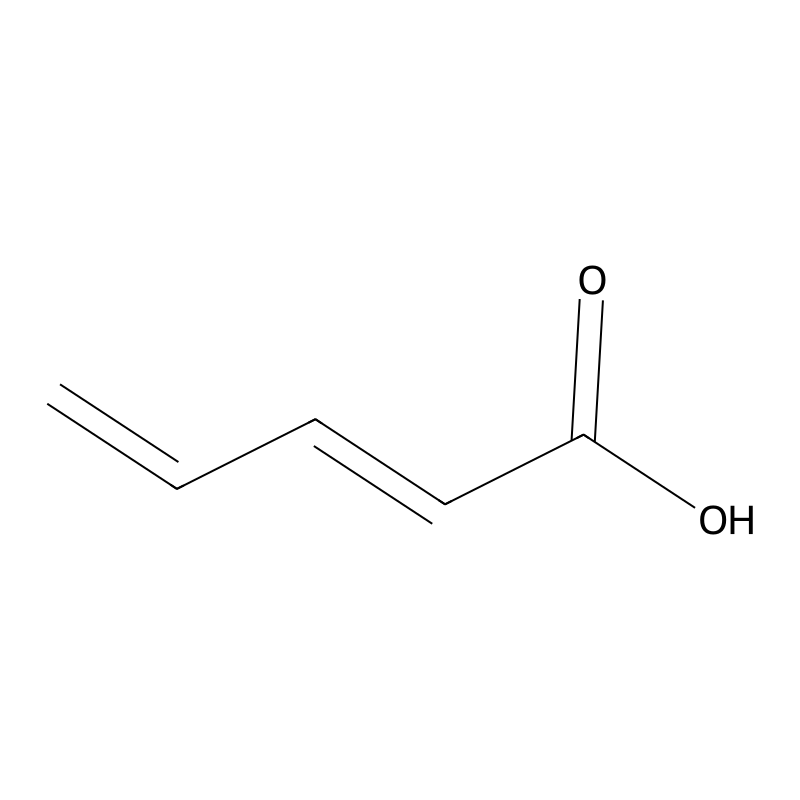

2,4-Pentadienoic acid, also known as penta-2,4-dienoic acid, is a diene with the molecular formula and a molecular weight of approximately 98.10 g/mol. It features a linear structure characterized by two double bonds located at the 2nd and 4th carbon atoms of the pentanoic acid chain. The compound is typically represented as CH₂=CH-CH=CH-COOH, indicating its carboxylic acid functional group at one end. This compound is of interest due to its unique reactivity and potential applications in organic synthesis and biochemistry .

- Halogenation: The reaction of 2,4-pentadienoic acid with halogens like bromine can lead to the formation of halogenated derivatives. For instance, it can react with aqueous bromine to yield (E)-5-bromo-4-hydroxy-2-pentenoic acid .

- Hydrogenation: This compound can undergo hydrogenation reactions, converting the double bonds into single bonds, which is significant for producing saturated derivatives.

- Reactions with Transition Metals: Studies have shown that 2,4-pentadienoic acid methyl ester reacts with nickel(0) and platinum(0) compounds, indicating its potential in catalysis .

The synthesis of 2,4-pentadienoic acid can be achieved through several methods:

- Wittig Reaction: This method involves the reaction of phosphonium salts with carbonyl compounds to form alkenes. Specifically, the phosphonate modification of the Wittig reaction has been employed to prepare esters of 4-alkyl-2,4-pentadienoic acids .

- Dehydration Reactions: Starting from suitable precursors like 3-hydroxybutanoic acid, dehydration can yield 2,4-pentadienoic acid.

- Chemical Transformations: Other synthetic routes may involve various chemical transformations that introduce double bonds into saturated fatty acids.

2,4-Pentadienoic acid has several applications across different fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.

- Biochemical Research: Due to its unique properties, it is utilized in proteomics and other biochemical research applications .

- Polymer Chemistry: The compound can be used in polymerization processes to create new materials with desirable properties.

Interaction studies of 2,4-pentadienoic acid focus on its reactivity with various agents and its effects on biological systems. Research has explored its interactions with transition metals and halogens, revealing insights into its reactivity patterns. Additionally, studies on its biological interactions may uncover potential therapeutic uses or metabolic pathways influenced by this compound.

Several compounds share structural similarities with 2,4-pentadienoic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Buta-1,3-dienoic acid | CH₂=CH-CH=CH-COOH | Contains only one double bond; less reactive |

| Penta-1,3-dienoic acid | CH₂=CH-CH=CH₂-COOH | Different positioning of double bonds; more stable |

| Hexa-1,3-dienoic acid | CH₂=CH-CH=CH=CH₂COOH | Longer carbon chain; increased molecular weight |

Uniqueness of 2,4-Pentadienoic Acid

The uniqueness of 2,4-pentadienoic acid lies in its specific arrangement of double bonds and carboxylic functional group. This configuration allows for distinct reactivity patterns not found in similar compounds. Its ability to participate in diverse

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

(E)-penta-2,4-dienoic acid